2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone

Antimicrobial Screening Cytotoxicity Profiling Multi‑Target Activity

The compound 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone (CAS 333306‑04‑0) is a synthetic small molecule belonging to the 1,3,4‑oxadiazole thioether class, characterized by a 5‑benzyl‑1,3,4‑oxadiazole core linked via a sulfanyl bridge to a morpholin‑4‑yl‑ethanone moiety. This architecture is designed to combine the broad pharmacological potential of the oxadiazole heterocycle—known for antimicrobial, anticancer, and enzyme-inhibitory activities—with the pharmacokinetic and solubility‑enhancing properties of the morpholine ring.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 333306-04-0
Cat. No. B2597053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone
CAS333306-04-0
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESC1COCCN1C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
InChIInChI=1S/C15H17N3O3S/c19-14(18-6-8-20-9-7-18)11-22-15-17-16-13(21-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2
InChIKeyXPPLSYKDWOAJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone (CAS 333306-04-0) Procurement-Grade Structural and Pharmacological Baseline


The compound 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone (CAS 333306‑04‑0) is a synthetic small molecule belonging to the 1,3,4‑oxadiazole thioether class, characterized by a 5‑benzyl‑1,3,4‑oxadiazole core linked via a sulfanyl bridge to a morpholin‑4‑yl‑ethanone moiety . This architecture is designed to combine the broad pharmacological potential of the oxadiazole heterocycle—known for antimicrobial, anticancer, and enzyme-inhibitory activities—with the pharmacokinetic and solubility‑enhancing properties of the morpholine ring [1]. The compound’s three‑dimensional arrangement, confirmed by X‑ray crystallography of closely related analogs, reveals π–π stacking between the oxadiazole and benzyl rings that contributes to target‑binding preorganization [2]. As a member of the 2‑(5‑substituted‑1,3,4‑oxadiazol‑2‑ylsulfanyl)‑1‑morpholin‑4‑yl‑ethanone subclass, this compound is a key intermediate and screening candidate in medicinal chemistry programs targeting infectious diseases and G‑protein‑coupled receptor modulation.

Why 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone Cannot Be Replaced by Generic 1,3,4‑Oxadiazole Thioethers


Generic substitution within the 1,3,4‑oxadiazole thioether family is not interchangeable because even conservative structural modifications—such as replacing the benzyl group with a phenyl substituent or substituting the morpholine ring with an acyclic amine—produce profound alterations in biological potency, target selectivity, and physicochemical properties. For instance, the 5‑benzyl substituent directly influences π‑stacking interactions critical for antibacterial target engagement, while the morpholine moiety modulates both aqueous solubility and conformational restraint, collectively dictating the therapeutic window [1]. The quantitative evidence presented in Section 3 demonstrates that the specific combination of 5‑benzyl, sulfanyl‑acetyl, and morpholin‑4‑yl elements in 333306‑04‑0 yields a multi‑target bioactivity fingerprint that diverges significantly from its nearest structural analogs, making it a non‑fungible chemical entity in discovery pipelines.

Quantitative Differential Evidence for 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone Versus Closest Analogs


Multi‑Target Bioactivity Profile at 20 µM in HepG2 Cytotoxicity Context

In a Johns Hopkins Ion Channel Center panel, 333306‑04‑0 exhibited a mean percent activity of 161 % at 20 µM in a HepG2 cytotoxicity assay, with a mean high signal of 2513.83 and a mean low signal of 205.22, corresponding to a B‑score of approximately −7.6. This level of cellular perturbation is substantially higher than that reported for the structurally related compound 5‑benzyl‑1,3,4‑oxadiazole‑2‑thiol, which displayed an MIC of 62.5 µg/mL (≈285 µM) against Bacillus subtilis, indicating a >10‑fold difference in effective concentration ranges and a distinct pathway‑engagement profile that cannot be extrapolated from the parent thiol scaffold alone. [1]

Antimicrobial Screening Cytotoxicity Profiling Multi‑Target Activity

μ‑Opioid Receptor Activation Potency Versus Parent Thiol and 4‑Fluorophenyl Analog

333306‑04‑0 demonstrated μ‑opioid receptor (MOR‑1) activation of 4.41 % at 9.3 µM in a Scripps Research Institute screening panel. In contrast, the close structural analog 1‑(4‑fluorophenyl)‑2‑[[5‑(phenylmethyl)‑1,3,4‑oxadiazol‑2‑yl]sulfanyl]ethanone (BindingDB ID BDBM44158, CID 4361643) displays an EC₅₀ of 3,850 nM at a distinct transporter target, underscoring that the morpholine‑to‑fluorophenyl substitution reroutes target engagement from GPCR activation to transporter inhibition. The parent 5‑benzyl‑1,3,4‑oxadiazole‑2‑thiol has not been reported to exhibit significant opioid receptor activity. [1]

GPCR Modulation Opioid Receptor Selectivity Profiling

Antimycobacterial Potency Gap: Morpholinyl‑Ethyl vs. Morpholinyl‑Acetyl Linker

The closest crystallographically characterized analog, 4‑{2‑[5‑(4‑fluoro‑phenyl)‑[1,3,4]oxadiazol‑2‑ylsulfanyl]‑ethyl}‑morpholine, exhibits remarkable anti‑TB activity with an MIC of 3.12 µg/mL against Mycobacterium tuberculosis InhA protein. Although direct anti‑TB data for 333306‑04‑0 are not available, the structural divergence—an ethyl linker with 4‑fluorophenyl substitution versus an acetyl linker with benzyl substitution—creates a distinct pharmacophore. SAR studies on oxadiazole thioethers indicate that the acetyl linker in 333306‑04‑0 reduces conformational flexibility compared to the ethyl linker, favoring a more rigid binding pose that may enhance selectivity at the cost of pan‑antimycobacterial potency. [1] [2]

Antitubercular Activity MIC Comparison Linker Optimization

Acetylcholinesterase Inhibition as a Structural Selectivity Filter

N‑substituted acetamide derivatives of 5‑benzyl‑1,3,4‑oxadiazole‑2‑thiol have been screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Among tested analogs, compounds bearing the 5‑benzyl‑oxadiazole‑sulfanyl‑acetamide scaffold exhibited preferential AChE inhibition, with the most active analog (8e) demonstrating prominent anti‑enzymatic activity attributed to a 3,4‑dimethoxyphenylacetamide moiety. While 333306‑04‑0 features a morpholin‑4‑yl‑ethanone terminus instead of the arylated acetamide, the shared 5‑benzyl‑oxadiazole‑sulfanyl core positions it as a scaffold‑hopping candidate with potentially distinct CNS‑penetration and peripheral selectivity profiles relative to the acetamide series. [1]

Enzyme Inhibition Acetylcholinesterase CNS Selectivity

Optimal Procurement and Research Scenarios for 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone


GPCR‑Focused Screening Library Enrichment

The compound’s moderate μ‑opioid receptor activation profile (4.41 % at 9.3 µM) combined with its absence of potent transporter inhibition distinguishes it from 4‑fluorophenyl analogs. Procurement for GPCR panels enables identification of biased agonists or allosteric modulators without confounding transporter‑mediated effects.

Scaffold‑Hopping from Antibacterial Acetamides to CNS‑Penetrant Candidates

The morpholin‑4‑yl‑ethanone terminus provides a structural departure from the extensively studied arylated acetamide series while preserving the AChE‑preferential 5‑benzyl‑oxadiazole‑sulfanyl core. Researchers pursuing CNS‑active cholinesterase inhibitors can use 333306‑04‑0 as a starting point to optimize blood‑brain barrier penetration and improve peripheral selectivity over the acetamide analogs. [1]

Linker‑Rigidity Optimization for Selective Anti‑Infective Phenotypes

The acetyl linker confers a more constrained conformational profile than ethyl‑linked analogs. This rigidity makes 333306‑04‑0 a valuable tool compound for probing the relationship between linker flexibility and target selectivity in anti‑infective drug design, particularly where broad‑spectrum antimycobacterial activity (MIC 3.12 µg/mL in the ethyl series) is deliberately traded off for narrower, more selective pathogen coverage. [2]

Quote Request

Request a Quote for 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.